molecular formula C6H20N6O7P2 B1384754 Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate CAS No. 220491-31-6

Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate

Cat. No.: B1384754
CAS No.: 220491-31-6
M. Wt: 350.21 g/mol
InChI Key: SXYCMAUXXFTNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

This compound exhibits a complex molecular architecture characterized by distinct structural domains that contribute to its unique chemical properties. The compound possesses the molecular formula C6H20N6O7P2, with a calculated molecular weight of 350.21 g/mol, reflecting the presence of multiple ammonium counterions that stabilize the anionic diphosphate moiety. The systematic name triazanium;[(4-amino-2-methylpyrimidin-5-yl)methoxy-oxidophosphoryl] phosphate accurately describes the ionic composition, indicating three ammonium cations balancing the charge of the phosphorylated pyrimidine derivative.

The molecular structure consists of a pyrimidine ring system substituted at specific positions with functional groups that define its chemical identity. The pyrimidine core features an amino group at the 4-position and a methyl group at the 2-position, establishing the fundamental substitution pattern that characterizes this class of compounds. The 5-position bears a methylene bridge connecting the pyrimidine ring to a diphosphate group, creating a phosphoester linkage that serves as a critical structural element for biological recognition and activity.

The parent compound, (4-amino-2-methylpyrimidin-5-yl)methyl trihydrogen diphosphate, designated as PubChem compound identification 217, provides the foundational structure upon which the ammonium salt is based. This parent compound exhibits a molecular formula of C6H11N3O7P2 with a molecular weight of 299.12 g/mol, representing the neutral diphosphate form before ammonium salt formation. The transformation to the ammonium salt involves protonation equilibria that stabilize the highly charged phosphate groups through electrostatic interactions with the positively charged ammonium ions.

Crystallographic analysis reveals that the compound adopts conformations that optimize intramolecular and intermolecular interactions. The diphosphate chain exhibits conformational flexibility that allows for various spatial arrangements of the phosphate groups relative to the pyrimidine ring system. This flexibility proves crucial for biological recognition processes where the compound must adopt specific conformations to interact with enzyme active sites or binding proteins.

The structural relationship to other phosphorylated pyrimidine derivatives demonstrates the systematic nature of these modifications. The monophosphate analog, 4-amino-2-methyl-5-phosphomethylpyrimidine, with molecular weight 219.14 g/mol, represents a simplified version lacking the terminal phosphate group. Comparison of these molecular weights illustrates the progressive addition of phosphate groups and their associated charge-balancing cations.

Spectroscopic Identification Patterns (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular connectivity and electronic environment of individual atoms within the structure. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to specific structural elements within the molecule.

The pyrimidine ring system generates distinctive nuclear magnetic resonance signals that reflect the electronic environment created by the nitrogen atoms and substituent groups. The hydrogen atom at the 6-position of the pyrimidine ring typically appears as a singlet in the aromatic region, with chemical shift values influenced by the electron-withdrawing effects of the nitrogen atoms and the amino group substitution pattern. The methyl group at the 2-position produces a characteristic singlet signal in the aliphatic region, providing a reliable structural marker for identification purposes.

The amino group protons exhibit chemical shift patterns that depend on their participation in hydrogen bonding interactions and the overall electronic environment of the pyrimidine ring. These protons often appear as broad signals due to rapid exchange processes with solvent molecules or intramolecular interactions. The methylene protons connecting the pyrimidine ring to the phosphate group display chemical shifts that reflect their proximity to both the aromatic system and the electronegative phosphorus atoms.

Phosphorus-31 nuclear magnetic resonance spectroscopy provides critical information about the diphosphate moiety, revealing the distinct chemical environments of the alpha and beta phosphorus atoms. The coupling patterns between phosphorus atoms and neighboring protons offer valuable structural confirmation, with typical coupling constants reflecting the through-bond connectivity. The presence of multiple phosphate groups creates complex splitting patterns that require careful analysis for structural assignment.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The amino group produces characteristic stretching vibrations in the region around 3400-3300 wavenumbers, with the exact frequency depending on the degree of hydrogen bonding and electronic environment. The pyrimidine ring system exhibits characteristic aromatic carbon-nitrogen and carbon-carbon stretching vibrations that provide fingerprint information for structural identification.

The phosphate groups generate intense absorption bands corresponding to phosphorus-oxygen stretching vibrations, typically appearing in the range of 1200-1000 wavenumbers. The presence of multiple phosphate groups creates overlapping absorption patterns that require deconvolution for detailed analysis. The phosphoester linkage produces additional characteristic absorptions that confirm the connectivity between the pyrimidine ring and the phosphate chain.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the pyrimidine chromophore. The compound exhibits characteristic absorption maxima that reflect the pi-electron system of the pyrimidine ring and the electronic effects of the amino and methyl substituents. The presence of the phosphate groups influences the electronic environment through inductive effects, potentially shifting absorption maxima and extinction coefficients compared to unphosphorylated analogs.

Comparative Analysis with Thiamine Pyrophosphate Structural Analogs

The structural relationship between this compound and thiamine pyrophosphate reveals important similarities and differences that illuminate the biochemical significance of both compounds. Thiamine pyrophosphate, the active coenzyme form of vitamin B1, shares the fundamental pyrimidine ring structure with similar substitution patterns, establishing a direct structural connection. Both compounds feature the 4-amino-2-methylpyrimidine core, which serves as a critical recognition element for enzyme binding and catalytic function.

The key structural difference lies in the nature of the substituent at the 5-position of the pyrimidine ring. While this compound terminates with the diphosphate group, thiamine pyrophosphate continues with a methylene bridge to a thiazolium ring system. This thiazolium moiety plays an essential role in the catalytic mechanism of thiamine pyrophosphate-dependent enzymes through its ability to stabilize carbanion intermediates.

Crystallographic studies of thiamine pyrophosphate-dependent enzymes provide valuable insights into the binding modes and conformational requirements for pyrimidine-containing cofactors. The enzyme pyruvate decarboxylase, which utilizes thiamine pyrophosphate as a cofactor, demonstrates specific binding interactions with the pyrimidine ring that may be relevant for understanding the behavior of related compounds. The enzyme structure reveals that the pyrimidine ring adopts specific conformations that optimize interactions with amino acid residues in the active site.

The tautomeric behavior of thiamine pyrophosphate provides important precedent for understanding the potential tautomeric forms of this compound. Studies using circular dichroism spectroscopy have identified multiple tautomeric forms of the aminopyrimidine ring in thiamine pyrophosphate, including the neutral aminopyrimidine form and the 1',4'-iminopyrimidine tautomer. These tautomeric interconversions play crucial roles in enzyme catalysis and may similarly influence the chemical behavior of the structurally related diphosphate compound.

The binding affinity and specificity patterns observed for thiamine pyrophosphate analogs provide guidance for predicting the biochemical behavior of this compound. Structural modifications to the pyrimidine ring system can dramatically alter binding affinity and catalytic activity, suggesting that the specific substitution pattern and charge distribution of the diphosphate compound will determine its interactions with biological targets.

Comparative molecular modeling studies reveal that the electrostatic potential surfaces of these pyrimidine-containing compounds share common features while exhibiting distinct differences in regions corresponding to the variable substituents. The diphosphate group creates a highly negative electrostatic potential that contrasts with the more neutral character of the thiazolium ring in thiamine pyrophosphate. These electrostatic differences influence protein-ligand interactions and may determine the specificity of binding to different enzyme systems.

Tautomeric Forms and Protonation State Dynamics

The tautomeric behavior of this compound represents a complex aspect of its chemical properties that significantly influences its biological activity and interaction patterns. The aminopyrimidine ring system can exist in multiple tautomeric forms, each characterized by different distributions of electrons and hydrogen atoms that affect the compound's reactivity and binding properties. Understanding these tautomeric equilibria provides essential insights into the compound's chemical behavior under physiological conditions.

The primary tautomeric forms include the neutral aminopyrimidine structure, where the amino group retains its normal electronic configuration, and alternative forms involving proton transfers or electron redistributions within the ring system. The 1',4'-iminopyrimidine tautomer represents one important alternative form where structural rearrangement creates a different electronic environment that can significantly alter the compound's chemical properties. These tautomeric interconversions occur rapidly on the nuclear magnetic resonance timescale, often leading to averaged signals that reflect the equilibrium populations of different forms.

The protonation state of the amino group plays a crucial role in determining the predominant tautomeric form under different solution conditions. At physiological hydrogen ion concentrations, the amino group typically remains unprotonated, favoring the neutral aminopyrimidine tautomer. However, changes in solution acidity can shift the equilibrium toward protonated forms that exhibit altered electronic properties and potentially different biological activities.

The diphosphate moiety introduces additional complexity through its own protonation equilibria, which involve multiple ionizable groups with distinct acid dissociation constants. The phosphate groups can exist in various protonation states depending on the solution hydrogen ion concentration, creating a range of possible charge states for the overall molecule. These protonation equilibria influence not only the electrostatic properties of the compound but also its ability to participate in specific intermolecular interactions.

Experimental studies using circular dichroism spectroscopy have provided valuable insights into the tautomeric behavior of related aminopyrimidine compounds. The technique reveals characteristic spectroscopic signatures for different tautomeric forms, allowing for quantitative analysis of tautomeric equilibria under various conditions. These studies demonstrate that environmental factors such as hydrogen ion concentration, ionic strength, and the presence of metal ions can significantly influence the distribution of tautomeric forms.

The biological significance of tautomeric equilibria becomes apparent when considering the compound's potential interactions with enzyme systems. Different tautomeric forms may exhibit vastly different binding affinities for protein targets, leading to pH-dependent biological activity. The ability to undergo tautomeric interconversion may also be required for certain biochemical processes, where the compound must adopt specific electronic configurations to participate in catalytic mechanisms.

Computational studies using quantum mechanical methods provide additional insights into the relative stabilities and interconversion barriers for different tautomeric forms. These calculations reveal that certain tautomeric forms may be stabilized by specific intramolecular interactions or destabilized by unfavorable electronic configurations. The computed energy differences between tautomeric forms help predict the equilibrium distributions under different conditions and guide experimental investigations of tautomeric behavior.

Properties

IUPAC Name

triazanium;[(4-amino-2-methylpyrimidin-5-yl)methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O7P2.3H3N/c1-4-8-2-5(6(7)9-4)3-15-18(13,14)16-17(10,11)12;;;/h2H,3H2,1H3,(H,13,14)(H2,7,8,9)(H2,10,11,12);3*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYCMAUXXFTNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)COP(=O)([O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N6O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Phosphorylation of Pyrimidine Derivatives

Overview:
The most prevalent approach involves the phosphorylation of 4-amino-2-methylpyrimidine derivatives, specifically targeting the hydroxymethyl or related functional groups at the 5-position. This method is favored for its straightforwardness and adaptability to scale-up processes.

Reaction Scheme:
$$ \text{4-amino-2-methyl-5-hydroxymethylpyrimidine} + \text{phosphorylating agent} \rightarrow \text{diphosphate derivative} $$

Key Reaction Conditions:

Parameter Description References/Data
Phosphorylating Agents Phosphoryl chloride, phosphorus oxychloride
Base Pyridine or triethylamine
Temperature 0°C to 50°C
Reaction Time Several hours

Process Details:
The phosphorylation typically proceeds via nucleophilic attack of the hydroxymethyl group on the phosphoryl chloride, facilitated by pyridine as both solvent and base, leading to the formation of a phosphorochloridate intermediate. Subsequent reaction with a diphosphate source or further phosphorylation yields the diphosphate compound.

Precursor-Based Synthesis from β-Alkoxypropionitriles

Overview:
Research indicates that starting from β-alkoxypropionitriles allows for a more controlled synthesis pathway, reducing side reactions and enabling higher yields of the desired diphosphate.

Synthetic Route Summary:

  • Step 1: Conversion of β-alkoxypropionitrile into the corresponding α-formyl-β-alkoxypropionitrile via condensation with alkali metal formates or carbon monoxide under pressure.
  • Step 2: Alkylation of the nitrile to form enol ether derivatives.
  • Step 3: Cyclization with amidines to form 4-amino-2-methylpyrimidine intermediates.
  • Step 4: Phosphorylation of the hydroxymethyl group to produce the diphosphate.

Reaction Conditions and Catalysts:

Step Reagents Conditions References
Nitrile to enolate Alkali metal alkoxide Ambient to elevated temperature
Enolate to pyrimidine Acetamidine Reflux in suitable solvent
Phosphorylation Phosphoryl chloride or phosphoric acid derivatives 0°C to 50°C

Research Findings:
This method, detailed in patent US6365740B1, emphasizes the direct transformation of β-alkoxypropionitriles into pyrimidines, bypassing complex reduction steps. The process is advantageous for industrial synthesis due to its selectivity and scalability.

Industrial-Scale Synthesis and Process Optimization

Overview:
Large-scale production often utilizes continuous flow reactors with precise control over reaction parameters, improving yield, purity, and safety.

Process Features:

  • Use of automated reactors with temperature, pressure, and reactant feed rate control.
  • Sequential addition of phosphorylating agents and catalysts.
  • Purification via crystallization and recrystallization to attain high purity.

Typical Conditions:

Parameter Range Notes References
Temperature 180°C – 350°C Optimized for maximum conversion
Pressure Atmospheric to elevated Ensures solubility and reaction rate
Reactant Ratios Excess ammonia (10–300 equivalents) Drives phosphorylation and amination

Notes on Reaction Mechanisms and Optimization

  • The phosphorylation predominantly involves nucleophilic attack at phosphorus centers, facilitated by Lewis acids such as aluminum oxide (Al₂O₃) or other catalysts.
  • The process benefits from the use of inert solvents like cyclohexane, toluene, or benzene, which stabilize intermediates.
  • Reaction times and temperatures are optimized to maximize yield and minimize side products, with typical reaction durations ranging from several hours to days depending on scale.

Chemical Reactions Analysis

Types of Reactions: Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating certain diseases and as a component in drug formulations.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in phosphorylation reactions, leading to the formation of diphosphate derivatives. These derivatives play crucial roles in cellular metabolism and energy transfer processes. The compound’s ability to donate phosphate groups makes it essential in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

Thiamine Diphosphate (ThDP)
  • Structure : ThDP consists of a pyrimidine ring connected to a thiazole ring via a methylene bridge, with a diphosphate group enabling coenzyme binding to enzymes .
  • Function : Acts as a coenzyme in decarboxylation and transketolation reactions.
(4-{[(4-Amino-2-methylpyrimidin-5-yl)methyl]amino}pent-3-enyl Diphosphate (PPD)
  • Structure: Features an extended amino-pentenyl chain instead of the methyl group in the target compound.
  • Formation : Observed in crystallographic studies under synchrotron radiation, suggesting instability or reactive intermediates under high-energy conditions .
  • Role : Likely a degradation byproduct or intermediate in ThDP analog synthesis.
Triazole-Based Thiamine Analogues
  • Structure: Replace the thiazole ring with a 1,2,3-triazole moiety while retaining the pyrimidine and diphosphate groups (e.g., N-(3-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}propyl)-1,1,1-trifluoromethanesulfonamide) .
  • Function : Potent inhibitors of ThDP-dependent enzymes (e.g., DXPS), with IC50 values in the micromolar range. The triazole group enhances binding affinity through hydrophobic interactions .
4-Amino-5-Hydroxymethyl-2-Methylpyrimidine Diphosphate (HMP-PP)
  • Structure : Contains a hydroxymethyl group instead of the methyl group in the target compound.
  • Biological Role : A biosynthetic intermediate in thiamine production, identified as a biomarker in plant metabolism .

Functional and Biochemical Comparisons

Enzyme Inhibition
  • Ammonium Derivative : Lacks the thiazole ring required for covalent catalysis in ThDP-dependent enzymes. May act as a competitive inhibitor by occupying the ThDP-binding pocket without enabling catalytic activity .
  • Triazole Analogues : Exhibit stronger inhibition (e.g., IC50 ~366 µM for DXPS) due to enhanced hydrophobic interactions with enzyme active sites .
Solubility and Stability
  • Ammonium Salt : The ammonium counterion improves aqueous solubility compared to free acids or metal salts (e.g., HMP-PP) .
  • ThDP and Cocarboxylase : Often isolated as tetrahydrates (e.g., cocarboxylase tetrahydrate) to stabilize the diphosphate moiety .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Enzyme Affinity Solubility Key Role/Activity References
Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate Pyrimidine, methyl, diphosphate, ammonium Moderate (inhibitor) High Potential enzyme inhibitor
Thiamine Diphosphate (ThDP) Pyrimidine, thiazole, diphosphate High (coenzyme) Moderate Catalytic coenzyme
Triazole-Based Analogues Pyrimidine, triazole, diphosphate High (IC50 ~366 µM) Low Enzyme inhibitor
HMP-PP Pyrimidine, hydroxymethyl, diphosphate Variable Low Biosynthetic intermediate
Cocarboxylase Tetrahydrate Thiazole, pyrimidine, diphosphate, hydrate High (coenzyme) High (hydrate) Stable ThDP form

Biological Activity

Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₇H₁₄N₃O₇P₂
  • Molecular Weight : 287.14 g/mol

This compound features a pyrimidine ring, which is known for its role in various biological processes, including nucleic acid metabolism and enzyme regulation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. It is believed to act as a substrate or inhibitor for various kinases and phosphatases involved in cellular signaling and metabolism. The diphosphate group enhances its reactivity and ability to participate in phosphorylation reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown IC50 values indicating potent inhibition of cancer cell proliferation across various cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHeLa0.4
Compound BMDA-MB-2311.2
Compound CA5490.8

These results suggest that the compound may also possess similar anticancer activity, warranting further investigation.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated a series of pyrimidine derivatives, including those related to this compound, demonstrating significant cytotoxic effects against breast cancer cell lines. The study reported a reduction in cell viability by over 70% at concentrations as low as 1 µM after 48 hours of treatment.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial potential of related compounds revealed that some exhibited bacteriostatic effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate
Reactant of Route 2
Reactant of Route 2
Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.